![molecular formula C23H25N3O6S B2667637 Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate CAS No. 422530-92-5](/img/structure/B2667637.png)

Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

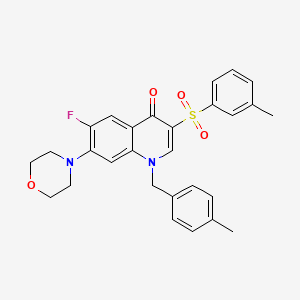

Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Techniques

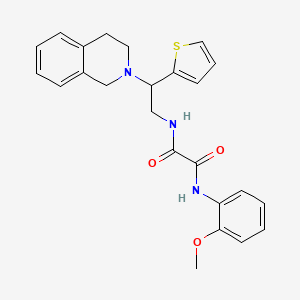

Research in the field of organic synthesis has explored various cyclisation techniques and the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals. For instance, Dieckmann cyclisation has been utilized to produce tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones, showcasing the versatility of amino-acid derivatives in synthesizing complex organic molecules (Proctor, Ross, & Tapia, 1972). Additionally, microwave-assisted methods have been developed for rapid demethylation, providing efficient pathways for synthesizing precursor compounds and removing protecting groups, relevant in the context of modifying phenyl ethers (Fredriksson & Stone-Elander, 2002).

Development of Antimicrobial Agents

The search for new antimicrobial agents has led to the synthesis of various quinoline and quinazoline derivatives, demonstrating significant activity against a range of microorganisms. For example, the synthesis of novel quinolones with heterocyclic substituents has shown promising antibacterial activity, particularly against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990). This highlights the potential of such compounds in addressing resistance in clinically important pathogens.

Antileukemic Activity

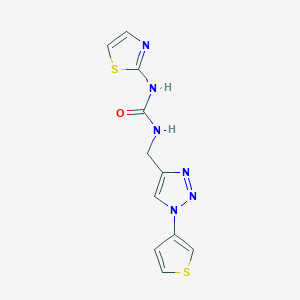

The development of compounds with antileukemic activity represents a critical area of medicinal chemistry. Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized through 1,3-dipolar cycloaddition reactions, have shown in vivo activity against P388 lymphocytic leukemia, demonstrating the therapeutic potential of these synthesized compounds in cancer treatment (Anderson, Heider, Raju, & Yucht, 1988).

Herbicidal Activities

The exploration of herbicidal activities in novel triazolinone derivatives has identified promising candidates for controlling broadleaf weeds in rice fields. These compounds, designed by introducing cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2- o-tolylacetate pharmacophores into the triazolinone scaffold, have exhibited potent herbicidal activity, showcasing the role of synthetic chemistry in developing agricultural products (Luo, Jiang, Wang, Chen, & Yang, 2008).

properties

IUPAC Name |

methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6S/c1-4-32-17-8-6-16(7-9-17)24-20(27)14-33-23-25-19-13-15(22(29)31-3)5-10-18(19)21(28)26(23)11-12-30-2/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDSFWKOLGDQOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2667557.png)

![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2667561.png)

![2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2667562.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2667563.png)

![2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2667568.png)

![2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2667572.png)

![5-{[(4-methylphenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2667575.png)